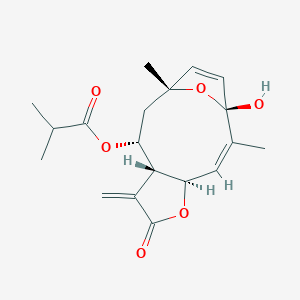

Tagitinin F

概述

描述

科学研究应用

Tagitinin F has a wide range of scientific research applications, including:

Chemistry: this compound is used as a starting material for the synthesis of novel compounds with potential pharmacological activities.

Biology: Studies have shown that this compound exhibits significant anti-inflammatory and anti-tumoral activities, making it a valuable compound for biological research.

Medicine: Due to its potent pharmacological properties, this compound is being investigated for its potential use in the treatment of various inflammatory and cancerous conditions.

Industry: this compound is used in the development of new drugs and therapeutic agents, as well as in the production of natural product-based pharmaceuticals

作用机制

Target of Action

Tagitinin F, a sesquiterpene lactone, primarily targets human neutrophils . Neutrophils are a type of white blood cell that play a fundamental role in the inflammatory response to several etiologic factors .

Mode of Action

This compound exhibits potent anti-inflammatory properties and inhibits nuclear factor-kappa B (NF-κB) . It inhibits lipopolysaccharide-induced myeloperoxidase activity in human neutrophils . Myeloperoxidase is an enzyme in neutrophils involved in the body’s defense against microorganisms.

Biochemical Pathways

It is known that this compound decreases the secretion of inflammatory products . This suggests that it may affect the pathways involved in inflammation and immune response.

Pharmacokinetics

It is known that this compound can be obtained from a widespread plant, tithonia diversifolia .

Result of Action

This compound decreases the secretion of inflammatory products without inducing apoptosis in neutrophils . This suggests that it has a specific anti-inflammatory effect on neutrophils, reducing their activity without causing cell death .

Action Environment

The action of this compound may be influenced by various environmental factors. For example, the compound is obtained from a plant, and its availability may depend on the growth conditions of the plant . Additionally, the effect of this compound on neutrophils may vary depending on the presence of other substances, such as lipopolysaccharide .

生化分析

Biochemical Properties

Tagitinin F plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the nuclear factor-kappa B (NF-κB) pathway . This compound inhibits the activation of NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival . This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-6, interleukin-8, and tumor necrosis factor-alpha . Additionally, this compound has been shown to inhibit the activity of myeloperoxidase, an enzyme involved in the production of reactive oxygen species in neutrophils .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In human neutrophils, this compound reduces the secretion of inflammatory products without inducing apoptosis . This anti-inflammatory action is crucial in modulating the immune response and preventing excessive inflammation. Furthermore, this compound influences cell signaling pathways by inhibiting the NF-κB pathway, leading to changes in gene expression and cellular metabolism . These effects contribute to the compound’s anti-tumoral properties, as it can inhibit the proliferation of cancer cells and induce apoptosis in certain cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, inhibiting their activity and altering cellular processes. One of the primary targets of this compound is the NF-κB pathway . By inhibiting the activation of NF-κB, this compound prevents the transcription of pro-inflammatory genes and reduces the production of cytokines . Additionally, this compound can inhibit the activity of myeloperoxidase, reducing the production of reactive oxygen species and preventing oxidative damage . These molecular interactions contribute to the compound’s anti-inflammatory and anti-tumoral effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of the NF-κB pathway and prolonged anti-inflammatory effects . The degradation of this compound over time can lead to a reduction in its efficacy, highlighting the importance of optimizing storage and handling conditions in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent anti-inflammatory and anti-tumoral effects without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways of this compound involves its conversion to other sesquiterpene lactones through enzymatic reactions . These metabolic transformations can influence the compound’s pharmacological properties and contribute to its overall efficacy. Additionally, this compound can affect metabolic flux and metabolite levels, further modulating cellular processes and influencing its therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and activity. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . These interactions can influence the localization and accumulation of this compound, affecting its overall pharmacological properties. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall efficacy. For example, the localization of this compound to the nucleus can enhance its ability to inhibit the NF-κB pathway and reduce the production of pro-inflammatory cytokines .

准备方法

Synthetic Routes and Reaction Conditions: Tagitinin F can be synthesized through the photocyclization of Tagitinin C. This process involves exposing Tagitinin C to ultraviolet light, which induces a cyclization reaction, converting it into this compound. The reaction is highly efficient, achieving a 100% yield in less than 15 minutes under optimal conditions .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction of Tagitinin C from Tithonia diversifolia, followed by its photocyclization. The leaves of Tithonia diversifolia are washed with organic solvents to obtain an extract enriched with sesquiterpene lactones, including Tagitinin C. This extract is then subjected to ultraviolet irradiation to produce this compound .

化学反应分析

Types of Reactions: Tagitinin F undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct pharmacological properties.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

相似化合物的比较

Tagitinin A: Another sesquiterpene lactone with anti-inflammatory properties.

Tagitinin C: The precursor to Tagitinin F, also exhibiting anti-inflammatory and anti-tumoral activities.

1β,2α-Epoxytagitinin C: A derivative of Tagitinin C with Notch signaling inhibition properties

生物活性

Tagitinin F is a sesquiterpene lactone derived from Tithonia diversifolia, a plant known for its diverse medicinal properties. This compound has attracted attention due to its significant biological activities, including anti-inflammatory, anti-nociceptive, and leishmanicidal effects. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

This compound is characterized by its molecular formula and a molecular weight of 268.35 g/mol. It belongs to the class of sesquiterpene lactones, which are known for their bioactive properties.

1. Anti-Inflammatory Effects

Recent studies have demonstrated that this compound exhibits potent anti-inflammatory properties. In an in vivo study, it was shown to reduce paw edema and mechanical hyperalgesia in mice subjected to carrageenan-induced inflammation. The compound significantly downregulated the activities of cyclooxygenase (COX-1 and COX-2) and matrix metalloproteinases (MMP-1 and MMP-2), which are crucial mediators in inflammatory processes. Additionally, it decreased the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2) .

Table 1: Anti-Inflammatory Effects of this compound

| Concentration (μM) | COX-1 Activity | COX-2 Activity | MMP-1 Activity | MMP-2 Activity | TNF-α Production |

|---|---|---|---|---|---|

| 5 | Decreased | Decreased | Decreased | Decreased | Decreased |

| 10 | Decreased | Decreased | Decreased | Decreased | Decreased |

| 50 | Significant | Significant | Significant | Significant | Significant |

| 100 | Maximum effect | Maximum effect | Maximum effect | Maximum effect | Maximum effect |

2. Anti-Nociceptive Activity

This compound has shown promising results in alleviating pain associated with inflammatory conditions. In animal models, it effectively reduced pain responses linked to inflammatory stimuli, suggesting its potential as an analgesic agent .

3. Leishmanicidal Activity

The leishmanicidal effects of this compound were evaluated against Leishmania braziliensis. In vitro studies indicated that it significantly reduced the internalization of parasites in macrophages, demonstrating its potential as a therapeutic agent against leishmaniasis. The compound exhibited a low cytotoxicity profile while effectively targeting both promastigote and amastigote forms of the parasite .

Table 2: Leishmanicidal Activity of this compound

| Treatment (μg/mL) | Internalization Reduction (%) |

|---|---|

| Control | 0 |

| This compound (5) | 30 |

| This compound (10) | 50 |

| This compound (20) | 70 |

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of Pro-inflammatory Mediators: By downregulating COX enzymes and MMPs, this compound mitigates inflammation at the molecular level.

- Modulation of Immune Response: The reduction in TNF-α and other cytokines indicates a broad immunomodulatory effect that may enhance tissue repair processes.

- Direct Action on Parasites: The compound's ability to interfere with Leishmania internalization suggests a direct antiparasitic action that warrants further investigation.

Case Studies

Case Study: In Vivo Efficacy Against Inflammation

A study involving BALB/c mice demonstrated that topical application of this compound significantly reduced inflammation markers in excisional skin wounds. Histological analysis revealed decreased infiltration of neutrophils and macrophages, alongside enhanced collagen deposition, indicating improved wound healing .

Case Study: Antileishmanial Potential

In another study focusing on antileishmanial activity, this compound was found to be effective against L. braziliensis with an LD50 value indicating high selectivity for parasitic cells over host cells . Further research is recommended to explore its potential as a lead compound for new leishmaniasis treatments.

属性

IUPAC Name |

[(1R,2Z,4R,8R,9R,11R)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-10(2)16(20)24-14-9-18(5)6-7-19(22,25-18)11(3)8-13-15(14)12(4)17(21)23-13/h6-8,10,13-15,22H,4,9H2,1-3,5H3/b11-8-/t13-,14-,15+,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUPOHKZSDZNBE-QDHYIOMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC3(C=CC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/[C@@H]2[C@@H]([C@@H](C[C@@]3(C=C[C@]1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318122 | |

| Record name | Tagitinin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59979-57-6 | |

| Record name | Tagitinin F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59979-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tagitinin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059979576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tagitinin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential therapeutic targets of Tagitinin F?

A: Research suggests that this compound exhibits promising anti-inflammatory, anti-nociceptive, and anti-tumor activities. [, ] While its exact mechanism of action remains under investigation, studies indicate potential interactions with matrix metalloproteinases, which play a role in inflammation and tumor progression. [] Further research is exploring its interaction with specific molecular targets involved in these processes.

Q2: What is the structure of this compound and how does it relate to its activity?

A: this compound is a sesquiterpene lactone, a class of compounds known for their biological activities. [] While specific structural details like spectroscopic data are not provided in the provided abstracts, we know it is structurally related to Tagitinin C, differing by a photocyclization reaction. [] This structural change significantly impacts its activity. For instance, this compound demonstrates higher anti-tumor activity compared to Tagitinin C. [] This highlights the importance of the specific structural features of this compound for its biological effects.

Q3: How is this compound obtained and what are the advantages of its extraction method?

A: this compound can be obtained through photocyclization of Tagitinin C, a compound readily available from Tithonia diversifolia, a widespread plant. [] This method offers a fast and efficient way to synthesize this compound with 100% yield, significantly improving upon traditional extraction methods. [] This efficient synthesis is crucial for obtaining sufficient quantities for further research and potential therapeutic applications.

Q4: What is the leishmanicidal activity of this compound?

A: In vitro studies have demonstrated that this compound exhibits potent leishmanicidal activity against both promastigote and amastigote forms of Leishmania braziliensis. [] It effectively reduces the internalization of parasites in macrophages, highlighting its potential as a therapeutic agent for leishmaniasis. [] Further research is needed to explore its efficacy in vivo and determine its potential for development into an anti-leishmanial drug.

Q5: What computational studies have been conducted on this compound and what insights have they provided?

A: Molecular docking studies have been performed to investigate the interaction of this compound with various protein targets involved in diabetes, including LMW-PTP, SUR-1, DPP-4, and SGLT2. [] These studies have provided insights into the potential mechanisms by which this compound might exert its anti-diabetic effects. [] Further computational studies, such as molecular dynamics simulations, could provide a more detailed understanding of the binding kinetics and dynamics of this compound with its targets.

Q6: What is known about the pharmacokinetic properties of this compound?

A: While specific pharmacokinetic data is limited in the provided abstracts, research suggests that this compound possesses favorable ADME-T (absorption, distribution, metabolism, elimination, and toxicity) properties compared to other compounds isolated from Tithonia diversifolia. [] This indicates its potential for good bioavailability and a favorable safety profile. Further pharmacokinetic studies are necessary to fully characterize its absorption, distribution, metabolism, and excretion in vivo.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。